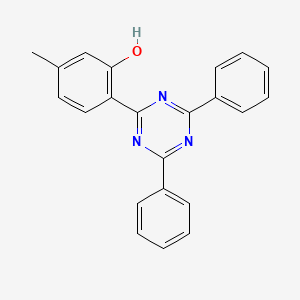![molecular formula C19H20N4O4S B14264567 1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- CAS No. 153718-70-8](/img/structure/B14264567.png)
1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- is a synthetic organic compound belonging to the class of indole derivatives. Indoles are a prevalent class of heterocyclic compounds found in nature, with the core structure containing a benzene ring fused with a pyrrole ring.
準備方法
The synthesis of 1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- typically involves multistep organic reactions. One potential route involves reacting a substituted indole with a bromoethane derivative, followed by conversion of the bromide group to an azide using sodium azide (NaN3). The general synthetic route can be summarized as follows:
Starting Material: Substituted indole
Reaction with Bromoethane Derivative: The substituted indole reacts with a bromoethane derivative to form an intermediate.
Conversion to Azide: The intermediate is then treated with sodium azide (NaN3) to form the final product.
化学反応の分析
1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The azide group (-N3) can participate in substitution reactions, particularly click chemistry, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Oxidation and Reduction:
Major Products: The major products formed from these reactions include triazoles and other derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new therapeutic agents due to its potential biological activity.
Bioconjugation: The azide group allows for efficient and specific attachment to other biomolecules, such as proteins or antibodies, using click chemistry.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
作用機序
The mechanism of action of 1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets and pathways in biological systems. The azide group allows for the formation of covalent bonds with target molecules, facilitating the study of biological processes and the development of new therapeutic agents.
類似化合物との比較
1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
5-Fluoroindole: A synthetic indole derivative used in medicinal chemistry.
The uniqueness of 1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- lies in its azide group, which allows for specific bioconjugation applications and the study of biological processes using click chemistry.
特性
CAS番号 |
153718-70-8 |
|---|---|
分子式 |
C19H20N4O4S |
分子量 |
400.5 g/mol |
IUPAC名 |
3-(2-azidoethyl)-6,7-dimethoxy-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C19H20N4O4S/c1-13-4-6-15(7-5-13)28(24,25)23-12-14(10-11-21-22-20)16-8-9-17(26-2)19(27-3)18(16)23/h4-9,12H,10-11H2,1-3H3 |
InChIキー |
LGHUSICQMVIHRT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=C(C=C3)OC)OC)CCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
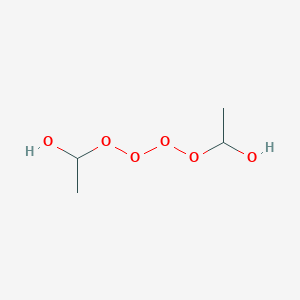
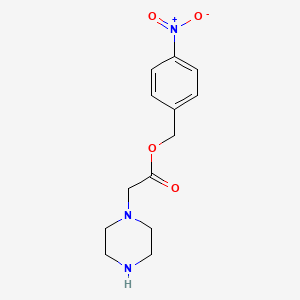
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
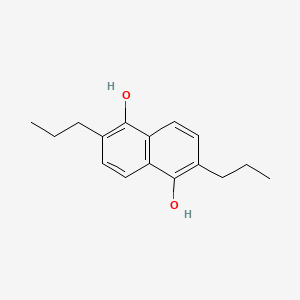
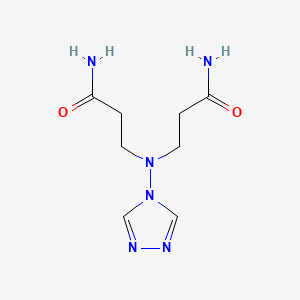
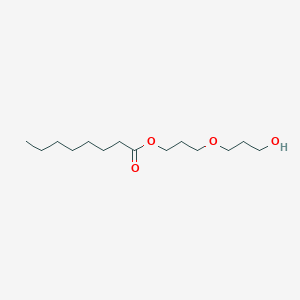
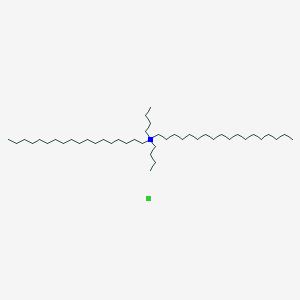


![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
